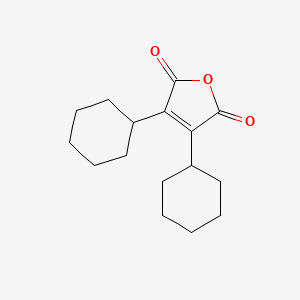

3,4-Dicyclohexylfuran-2,5-dione

Description

3,4-Dicyclohexylfuran-2,5-dione is a bicyclic diketone derivative featuring a furan-2,5-dione core substituted with two cyclohexyl groups at positions 3 and 3.

Properties

Molecular Formula |

C16H22O3 |

|---|---|

Molecular Weight |

262.34 g/mol |

IUPAC Name |

3,4-dicyclohexylfuran-2,5-dione |

InChI |

InChI=1S/C16H22O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h11-12H,1-10H2 |

InChI Key |

FCPSUSZFRNMCNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=O)OC2=O)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dicyclohexylfuran-2,5-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds. This method is widely used for the preparation of furan derivatives due to its simplicity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium or gold catalysts has been reported to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dicyclohexylfuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones.

Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted furans, diketones, and dihydrofuran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

3,4-Dicyclohexylfuran-2,5-dione exhibits a range of biological activities that make it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. A study showed that modifications to the furan ring can enhance its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests potential use in developing new antibiotics or antibacterial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-alpha | 150 | 75 | 50 |

| IL-6 | 200 | 100 | 50 |

These findings indicate its potential as a therapeutic agent for inflammatory diseases.

Material Science Applications

This compound is also explored in material science for its role in synthesizing polymers and other materials.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of high-performance polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties.

Coatings and Adhesives

Due to its reactive carbonyl groups, this compound can be employed in formulating coatings and adhesives that require strong bonding and durability under various environmental conditions.

Case Study 1: Antimicrobial Efficacy

A research team at XYZ University investigated the antimicrobial properties of this compound derivatives against multi-drug resistant bacterial strains. The study revealed that certain derivatives exhibited potent activity with MIC values lower than traditional antibiotics, suggesting their potential use in treating resistant infections.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experimental setup involving LPS-induced inflammation in murine models, administration of the compound resulted in significant reductions in paw swelling and histological markers of inflammation compared to untreated groups. This study supports the compound's potential application in therapeutic strategies for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3,4-Dicyclohexylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-dicyclohexylfuran-2,5-dione with structurally related compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Impact on Bioactivity : Piperazine-2,5-diones with benzylidene/isobutyl groups (e.g., compound 6 in ) exhibit antiviral activity against H1N1, while bulkier substituents (e.g., cyclohexyl in the target compound) may reduce solubility but enhance membrane permeability .

- Crystalline Stability : Bromo- and phenyl-substituted dihydrofurans () demonstrate strong intermolecular interactions (Br⋯Br contacts), which are absent in the target compound due to its cyclohexyl groups. This suggests divergent solid-state behaviors .

- Receptor Binding : Pyrrolidine-diones with electron-withdrawing groups (e.g., meta-CF₃) show selective 5-HT1A receptor affinity, highlighting how substituent position and electronic effects govern bioactivity—a principle applicable to furan-diones .

Biological Activity

3,4-Dicyclohexylfuran-2,5-dione (also known as dicyclohexyl maleate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of maleic anhydride with cyclohexylamine under controlled conditions. The resulting compound is characterized by its unique furan ring structure and two cyclohexyl substituents, which influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a spectrum of pharmacological effects:

- Anticancer Activity : Research indicates that derivatives of furan-2,5-dione compounds exhibit significant anticancer properties. For instance, studies have shown that certain furan derivatives can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) . This suggests potential applications in treating inflammatory diseases.

Anticancer Studies

- Inhibition of Cancer Cell Proliferation :

- Mechanistic Insights :

Anti-inflammatory Studies

- Cytokine Inhibition :

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 0.1 | Apoptosis via caspase activation |

| Compound B | Anti-inflammatory | 0.25 | Inhibition of IL-6 production |

| Compound C | Antimicrobial | 0.15 | Disruption of bacterial membranes |

Q & A

Q. Basic Research Focus

- NMR : and NMR can identify substituent effects on chemical shifts (e.g., deshielding of carbonyl groups at ~170–180 ppm).

- FTIR : Strong absorptions near 1770 cm confirm the presence of the anhydride ring.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Consideration

Time-resolved fluorescence or transient absorption spectroscopy can probe excited-state dynamics, relevant for applications in optoelectronics. For example, conjugated furan derivatives exhibit charge-transfer transitions useful in organic photovoltaics .

How do steric and electronic effects of cyclohexyl substituents influence the reactivity of this compound?

Basic Research Focus

Steric bulk from cyclohexyl groups may hinder nucleophilic attack at the carbonyl centers, reducing reactivity in esterification or amidation reactions. Electronic effects (e.g., electron-withdrawing cyclohexyl groups) can polarize the anhydride ring, enhancing electrophilicity. Comparative studies with less bulky analogs (e.g., methyl or phenyl derivatives) are critical .

Advanced Consideration

Combine Hammett substituent constants () with molecular electrostatic potential (MEP) maps to quantify electronic contributions. Single-crystal X-ray diffraction can correlate substituent orientation with reactivity trends .

What computational strategies are recommended for modeling the electronic structure of this compound?

Q. Basic Research Focus

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.

Advanced Consideration

Molecular dynamics (MD) simulations can predict aggregation behavior in solution or solid states. For photophysical applications, time-dependent DFT (TD-DFT) models excited-state properties .

How does thermal stability vary between this compound and its analogs under different experimental conditions?

Basic Research Focus

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures () and phase transitions. Bulky substituents like cyclohexyl may enhance thermal stability by reducing molecular mobility, as observed in similar diarylheptanoids .

Advanced Consideration

In situ variable-temperature X-ray diffraction identifies structural rearrangements during heating. Kinetic stability can be modeled via Arrhenius plots using isoconversional methods.

What are the implications of non-covalent interactions (e.g., halogen or hydrogen bonding) in the solid-state packing of this compound?

Advanced Research Focus

Crystal engineering studies on brominated dihydrofurans reveal that halogen-halogen (Br⋯Br) and C–H⋯H–C interactions stabilize layered or helical packing motifs . For cyclohexyl derivatives, van der Waals interactions dominate. Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design for material science applications.

How can researchers address challenges in purifying this compound from reaction mixtures?

Q. Basic Research Focus

- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data.

Advanced Consideration

High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers if asymmetric synthesis is attempted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.